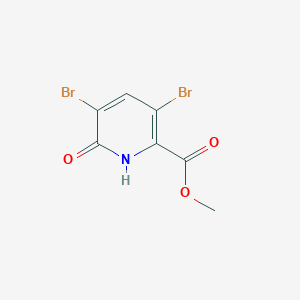

Methyl 3,5-dibromo-6-hydroxypicolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

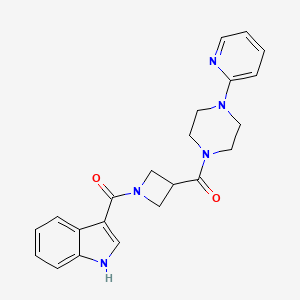

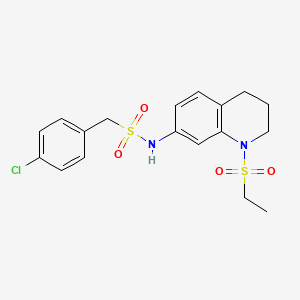

“Methyl 3,5-dibromo-6-hydroxypicolinate” is a chemical compound with the molecular formula C7H5Br2NO3 . It is also known as "Methyl 3-bromo-6-hydroxypyridine-2-carboxylate" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with bromine atoms at the 3rd and 5th positions, a hydroxy group at the 6th position, and a methyl ester group at the 2nd position .Wissenschaftliche Forschungsanwendungen

Ammonolysis and Chemical Transformations

Research demonstrates that ammonolysis of similar compounds like 3-hydroxy-6-methylpicolinic acid leads to products such as 3-hydroxypicolinamide. This suggests potential applications in chemical transformations and synthesis processes (Moore, Kirk, & Newmark, 1979).

Proton-Related Reactions and Chelation Behavior

A study on hydroxypicolinic acids, closely related to methyl 3,5-dibromo-6-hydroxypicolinate, reveals insights into their kinetics and thermodynamics in proton-related reactions. This has implications for understanding their chelation behavior, particularly in complexation with metals like copper(II) (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).

Electrophilic Substitution Studies

Studies on electrophilic substitution, like iodination of hydroxypicolinic acids, offer insights into the reactivity of these compounds under different conditions, highlighting potential applications in synthetic chemistry (Smirnov, Stolyarova, Zhuravlev, Lezina, & Dyumaev, 1976).

Photochemical Applications

The photochemistry of related compounds such as 6-chloro and 6-bromopicolinate ions has been explored, revealing applications in photodehalogenation, an important process in environmental chemistry and photocatalysis (Rollet, Richard, & Pilichowski, 2006).

Phosphorescent Properties in Electronics

Research into the effect of hydroxyl groups in ancillary ligands of Ir(III) complexes, including 3-hydroxypicolinic acid, can guide the design of high-efficiency, stable blue-emitting phosphors. This has direct applications in the field of electronics and display technologies (Wang, Yang, Wen, Wang, Li, & Zhang, 2017).

Synthesis of Bioactive Compounds

Synthesis studies, such as the creation of 5-Methyl-7-methoxy-isoflavone, provide a basis for synthesizing a range of bioactive compounds. This methodology could potentially be applied to derivatives of this compound for medicinal chemistry applications (Hong, 2005).

Complex Formation and Analysis

Studies on cobalt(II) complexes with hydroxyl derivatives of pyridinecarboxylic acids, which are structurally similar to this compound, reveal insights into ligand conformation and complex formation. This has implications for the design and synthesis of coordination compounds (Kukovec, Popović, Pavlović, & Linarić, 2008).

Safety and Hazards

The safety data sheet for “Methyl 3,5-dibromo-6-hydroxypicolinate” indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

methyl 3,5-dibromo-6-oxo-1H-pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO3/c1-13-7(12)5-3(8)2-4(9)6(11)10-5/h2H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWUAXJCUBWBHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=O)N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404118.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2404120.png)

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-methylthiophene-2-carboxamide](/img/structure/B2404124.png)

![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone](/img/structure/B2404130.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404132.png)